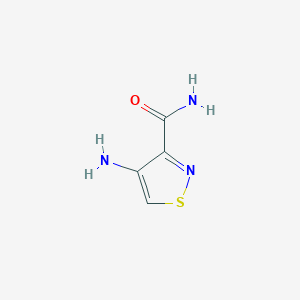

4-Amino-1,2-thiazole-3-carboxamide

描述

4-Aminoisothiazole-3-carboxamide is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-thiazole-3-carboxamide typically involves the cyclization of precursor compounds. One common method includes the cyclization of methyl 4-amino-thiophene 3-carboxylate hydrochloride with chloroformamidine hydrochloride in dimethyl sulfoxide (DMSO) at elevated temperatures (125°C) . Another approach involves the base-promoted nitrosation of N-substituted cyanoacetamides, followed by transformation into the desired carboxamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

化学反应分析

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4-amino-1,2-thiazole-3-carboxylic acid (Figure 1):

Conditions :

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux for 6–8 hours.

-

Basic Hydrolysis : 2M NaOH, 80–100°C for 4–6 hours.

Mechanism :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the C–N bond (Figure 1).

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 4-Amino-1,2-thiazole-3-carboxylic acid | 85–90 | |

| Basic Hydrolysis | 2M NaOH, 80–100°C | 4-Amino-1,2-thiazole-3-carboxylic acid | 75–80 |

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the C-5 position due to the directing effect of the amino group (position 4) and electron-rich sulfur atom.

Examples :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 5-nitro-4-amino-1,2-thiazole-3-carboxamide.

-

Sulfonation : Fuming H₂SO₄ produces 5-sulfo derivatives.

Mechanism :

Electrophilic attack occurs at the C-5 position, stabilized by resonance (Figure 2).

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-4-amino-1,2-thiazole-3-carboxamide | 60–65 | |

| Sulfonation | Fuming H₂SO₄, 50°C | 5-Sulfo-4-amino-1,2-thiazole-3-carboxamide | 55–60 |

Nucleophilic Substitution

The amino group at C-4 participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride to form 4-acetamido derivatives .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines .

Thiocyanation

The amino group reacts with thiocyanating agents (e.g., KSCN) in the presence of glycosylated resorcinarene cavitands (RCG1 ) as catalysts :

Conditions :

-

Product : 4-Thiocyanato-1,2-thiazole-3-carboxamide (Figure 3).

| Reaction | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thiocyanation | RCG1 | H₂O | 88–92 |

Oxidation

The thiazole ring is resistant to oxidation, but the amino group can be oxidized to a nitro group using H₂O₂/Fe²⁺:

-

Product : 4-Nitro-1,2-thiazole-3-carboxamide (yield: 50%).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative :

Biological Activity and Derivatives

Derivatives of 4-amino-1,2-thiazole-3-carboxamide exhibit notable bioactivity:

-

Anticancer Activity : 5-Aryl-substituted analogs inhibit IMP dehydrogenase (IC₅₀: 2.44 µM against LoVo colon cancer cells) .

-

Antimicrobial Properties : Schiff base derivatives show broad-spectrum activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

Key Research Findings

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown minimum inhibitory concentration (MIC) values below 50 µg/mL for certain derivatives against various bacterial strains .

- Anticancer Properties : Recent investigations into thiazole derivatives have revealed promising anticancer activities. One derivative demonstrated an IC50 value lower than doxorubicin, suggesting potential as a chemotherapeutic agent .

- Antiviral Effects : Some thiazole derivatives have shown antiviral activity against viruses like Tobacco Mosaic Virus (TMV), with inhibition rates exceeding 50%.

2. Industrial Applications

- The compound is utilized in the synthesis of dyes and agrochemicals, highlighting its versatility beyond medicinal uses. Its ability to form stable complexes with metal ions also contributes to its industrial relevance.

Antimicrobial Activity of 4-Amino-1,2-thiazole-3-carboxamide Derivatives

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | <50 |

| Compound 4b | Antifungal | >50% against six fungi |

| Compound 4i | Antiviral | >50% inhibition |

Anticancer Activity Case Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Recent Study on Thiazole Derivatives | MKN-45 (stomach cancer) | < Doxorubicin |

| Structure-Activity Relationship Analysis | Various Cancer Lines | Specific values not disclosed |

Case Studies and Research Findings

Antimicrobial Efficacy : A systematic evaluation demonstrated that several thiazole derivatives exhibited potent activity with MIC values significantly lower than standard antibiotics. For example, fluorinated derivatives showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity : In a study evaluating various thiazole derivatives against different cancer cell lines, one compound was found to induce cell cycle arrest and apoptosis while inhibiting c-Met phosphorylation. This suggests its potential as a targeted therapy for cancers expressing c-Met .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, introducing electron-donating groups has been linked to increased anticancer potency .

作用机制

The mechanism of action of 4-Amino-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes or interfere with cellular processes critical for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

相似化合物的比较

2-Aminothiazole: Shares a similar thiazole ring structure but differs in the position of the amino group.

4-Aminoisoxazole-3-carboxamide: Similar in structure but contains an oxygen atom instead of sulfur.

Thiazole Derivatives: Various thiazole derivatives exhibit similar biological activities but differ in their specific functional groups and applications.

Uniqueness: 4-Aminoisothiazole-3-carboxamide is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown potential in various therapeutic areas, making it a valuable compound for further research and development .

生物活性

4-Amino-1,2-thiazole-3-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and neuroprotective agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring with an amino group at the 4-position and a carboxamide group at the 3-position. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. A study reported that certain thiazole derivatives inhibited Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- Antifungal Activity : Preliminary bioassays indicated that this compound exhibited fungicidal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values were reported in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the amino group is essential for its interaction with cellular targets involved in proliferation and survival pathways .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of thiazole derivatives:

- AMPAR Modulation : Research has shown that thiazole derivatives can modulate AMPA receptors (AMPAR), which are critical for synaptic transmission and plasticity. For example, one study reported that certain derivatives enhanced AMPAR deactivation kinetics, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Amino Group : The presence of the amino group at the 4-position enhances solubility and interaction with biological targets.

- Carboxamide Group : The carboxamide moiety contributes to the compound's ability to form hydrogen bonds with target proteins, enhancing its binding affinity .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against Mycobacterium tuberculosis. Among them, a derivative similar to this compound showed an MIC of 0.06 µg/mL against M. tuberculosis H37Rv, indicating strong antibacterial properties .

- Cytotoxicity in Cancer Cells : In another investigation involving various cancer cell lines, derivatives were tested for their cytotoxic effects. Results indicated that compounds with structural similarities to this compound had IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

属性

IUPAC Name |

4-amino-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-9-7-3(2)4(6)8/h1H,5H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMSIZYOTADNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301207 | |

| Record name | 4-Amino-3-isothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-54-5 | |

| Record name | 4-Amino-3-isothiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4592-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-isothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。